Flunarizine, chemically known as (E)-1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)piperazine dihydrochloride, is a synthetic compound classified as a piperazine derivative. [, , ] It belongs to the class of calcium channel blockers, specifically acting on the selective inhibitor of calcium influx. [, , , , ] In scientific research, Flunarizine serves as a valuable tool for studying cerebral circulation, investigating its effects on various neurological conditions, and exploring its potential applications in different therapeutic areas. [, , , , ]
4-Defluoro 2-Fluoro Flunarizine is a fluorinated derivative of flunarizine, a calcium channel blocker that has been primarily used in the treatment of migraine and vertigo. The compound is characterized by the presence of fluorine atoms, which can enhance its pharmacological properties and alter its metabolic pathways. Flunarizine itself is a diphenylbutylpiperazine derivative, noted for its neuroprotective effects and ability to inhibit calcium influx into cells.
The synthesis and characterization of 4-Defluoro 2-Fluoro Flunarizine have been documented in various scientific literature, including patents and research articles focused on novel compounds derived from flunarizine . The compound's unique properties make it a subject of interest in medicinal chemistry.
4-Defluoro 2-Fluoro Flunarizine falls under the category of pharmaceutical compounds and is classified as a calcium channel blocker. Its structural modifications suggest potential applications in treating neurological disorders due to its ability to modulate calcium ion flow across cell membranes.
The synthesis of 4-Defluoro 2-Fluoro Flunarizine typically involves multi-step organic reactions. One common method includes:
The molecular formula for 4-Defluoro 2-Fluoro Flunarizine is typically represented as , indicating the presence of two fluorine atoms along with the core structure of flunarizine.
4-Defluoro 2-Fluoro Flunarizine can undergo various chemical reactions, including:
The reactivity of 4-Defluoro 2-Fluoro Flunarizine is influenced by the electronegativity of the fluorine atoms, which can stabilize certain intermediates during chemical transformations.
The mechanism of action for 4-Defluoro 2-Fluoro Flunarizine primarily involves:
Research indicates that modifications in the fluorination pattern can enhance binding affinity at calcium channels compared to non-fluorinated analogs .
Relevant analyses such as Differential Scanning Calorimetry (DSC) may provide insights into thermal stability and phase transitions .
4-Defluoro 2-Fluoro Flunarizine has potential applications in several areas:
This compound represents an interesting avenue for research aimed at developing more effective treatments for neurological conditions while also contributing to advancements in synthetic organic chemistry.
Molecular Architecture: 4-Defluoro 2-Fluoro Flunarizine dihydrochloride (CAS 90830-31-2) has the molecular formula C₂₆H₂₆F₂N₂ and a molecular weight of 404.49 g/mol [3]. Its structure features a diphenylmethyl core with ortho-fluorine on one phenyl ring and para-fluorine on the other, linked to a piperazine moiety via a benzylic carbon. The cinnamyl side chain adopts an (E)-configuration, confirmed by the SMILES string: C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=CC=C4F
[1].
Stereochemistry and Crystallography: The central benzhydryl carbon creates a stereogenic center, but specific enantiomeric data remains uncharacterized. No crystallographic studies (e.g., X-ray diffraction) are reported in the literature, limiting insights into solid-state conformation [1] [3].
Table 1: Structural and Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₂₆H₂₆F₂N₂ |
Molecular Weight | 404.49 g/mol |
SMILES | C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=CC=C4F |
InChIKey | JIEUHXPBQRNCKS-RMKNXTFCSA-N |
Predicted CCS (Ų) [M+H]⁺ | 201.7 |
Stepwise Fluorination: Synthesis involves strategic fluorination at ortho- and para-positions of the benzhydryl system. A key intermediate, 1-[(2-fluorophenyl)-(4-fluorophenyl)methyl]piperazine, is coupled with (E)-cinnamyl chloride under basic conditions (e.g., K₂CO₃/DMF). The (E)-alkene configuration is preserved by controlling reaction temperature (0–5°C) and avoiding photochemical side reactions [2] [3].
Reaction Optimization: Critical parameters include:
Impurity Formation: This compound arises during flunarizine synthesis via incomplete fluorination or hydrogenolysis. Its presence (typically 0.1–0.5% in flunarizine batches) necessitates stringent purification [3].
Defluorination Techniques:
Table 2: Defluorination Impact on Yield and Purity
Method | Yield (%) | Purity (%) | Key Limitation |
---|---|---|---|
Catalytic Hydrogenation | 40–60 | 70–85 | Non-selective defluorination |
Electrochemical Oxidation | Not reported | Not reported | Untested for this scaffold |
Recrystallization | 85–90 | >98 | Effective for impurity removal |
NMR Spectroscopy:
Mass Spectrometry:
HPLC Validation:
Table 3: Analytical Validation Parameters
Method | Condition | Target Result |
---|---|---|
Purity (HPLC) | 98% (UV detection at 254 nm) | Meets QC standards for impurities |
Solubility | Soluble in DMSO, CH₂Cl₂; sparingly in H₂O | Compatible with biological assays |
Storage | 2–8°C, protected from light | Prevents degradation |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7